Dinitrophenyl Gold (III) N-Hydroxysuccinimide can be synthesized from commercially available precursors, including dinitrophenol, gold salts, and N-hydroxysuccinimide. The synthesis typically involves the coordination of gold ions with the dinitrophenyl and N-hydroxysuccinimide moieties.
This compound can be classified as:
The synthesis of Dinitrophenyl Gold (III) N-Hydroxysuccinimide generally involves several key steps:
The molecular structure of Dinitrophenyl Gold (III) N-Hydroxysuccinimide features:
Dinitrophenyl Gold (III) N-Hydroxysuccinimide participates in various chemical reactions, primarily involving:
The mechanism by which Dinitrophenyl Gold (III) N-Hydroxysuccinimide acts involves:
This mechanism is particularly useful in labeling proteins or peptides for detection in various assays, including ELISA and Western blotting.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to characterize this compound's physical and chemical properties.
Dinitrophenyl Gold (III) N-Hydroxysuccinimide has several scientific applications, including:
Covalent bioconjugation forms the foundation of stable and oriented antibody immobilization on gold nanoparticles for DNP-Au-NHS systems. This approach predominantly employs carbodiimide chemistry facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to activate carboxyl-functionalized AuNPs. The reaction mechanism proceeds through three critical stages [2] [8]:
The orientation and binding efficiency of antibodies critically depend on preserving their structural integrity during conjugation. Studies demonstrate that antibody secondary structure degrades significantly at non-physiological pH levels (pH < 6), compromising antigen-binding domains [2]. Optimal conditions utilize zwitterionic buffers like MES (2-(N-morpholino)ethanesulfonic acid) at pH 7–8, which maintain protein conformation while facilitating efficient covalent coupling [2] [4].
Transmission electron microscopy (TEM) analyses confirm that successful bioconjugation manifests as a corona layer (~3–6 nm thickness) enveloping individual AuNPs, indicative of antibody attachment rather than non-specific aggregation. This corona directly correlates with enhanced biological functionality and colloidal stability [2] [3].
Precise stoichiometric control of EDC/NHS crosslinkers relative to AuNP surface groups determines conjugation efficiency and antibody functionality. Experimental data reveal a nonlinear relationship between crosslinker concentration and antibody adsorption efficiency [2] [8]:
Table 1: Impact of pH and Crosslinker Ratio on Antibody-AuNP Conjugation Efficiency
pH | EDC:NHS:Antibody Molar Ratio | Adsorption Efficiency (%) | Corona Thickness (nm) | Structural Integrity |
---|---|---|---|---|
2.0 | 5:2:1 | 17 | Incomplete | Severe unfolding |
6.0 | 5:2:1 | 27 | 5.1 | Partial unfolding |
7.9 | 5:2:1 | 8 | Incomplete | Moderate unfolding |
11.0 | 5:2:1 | 13 | 6.4 | Partial unfolding |
Key findings include:
Fourier-transform infrared spectroscopy (FTIR) validates covalent bond formation through characteristic peaks:
Antibody immobilization on AuNPs employs either physisorption (physical adsorption) or chemisorption (covalent bonding), each with distinct advantages and limitations:
Table 2: Characteristics of Physisorption vs. Chemisorption for Antibody-AuNP Conjugation
Parameter | Physisorption | Chemisorption |
---|---|---|
Binding Force | Van der Waals, electrostatic | Covalent bonds (Au-S, amides) |
Reversibility | Fully reversible | Irreversible |
Antibody Orientation | Random, often inactive sites | Controlled via chemistry |
Layer Thickness | Multilayer (>10 nm) | Monolayer (3–8 nm) |
Stability | Low (desorption in serum) | High (stable for weeks) |
Structural Preservation | High | Moderate (pH-dependent) |
Activation Energy | None | High (requires catalysts) |
Physisorption relies on non-covalent interactions between antibodies and AuNP surfaces. While simple and preserving antibody structure, it yields random orientations where ≤30% of immobilized antibodies retain antigen-binding capability. This method also suffers from desorption under physiological conditions (e.g., ionic strength changes), limiting in vivo utility [3] [5] [9].
Chemisorption overcomes these limitations through covalent linkages:
Physisorbed conjugates exhibit broader size distributions in dynamic light scattering (DLS) due to multilayer formation, while chemisorbed DNP-Au-NHS maintains monodisperse profiles critical for reproducible biodistribution [1] [6].
One-pot synthesis integrates AuNP formation and surface functionalization into a single reaction, streamlining DNP-Au-NHS production. Key strategies include:
: Molecules like trisodium citrate or tannic acid reduce Au³⁺ (from HAuCl₄) while capping nascent nanoparticles. Citrate yields ~15 nm AuNPs (λSPR = 520 nm), but limited size tunability [1] [6]. Size control improves using Tween 80 (polysorbate 80), where increasing concentrations (0.1–10 mM) systematically reduce AuNP diameters from 80 nm to 6 nm by sterically hindering growth:
Table 3: Tween 80 Concentration-Dependent AuNP Size Control
Tween 80 (mM) | AuNP Diameter (nm) | SPR Peak (nm) | Polydispersity Index |
---|---|---|---|
0 | 80 ± 25 | 538 | 0.32 |
0.1 | 45 ± 10 | 528 | 0.21 |
1.0 | 22 ± 4 | 522 | 0.12 |
10.0 | 6 ± 1 | 515 | 0.06 |
2. In Situ Functionalization: Introducing NHS-terminated ligands (e.g., HS-PEG-NHS) during AuNP synthesis enables immediate post-reduction conjugation. Thiolated PEG anchors to gold surfaces via spontaneous Au-S bonds, while NHS esters remain available for subsequent antibody coupling [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1